molecular formula C6H4ClN3O2S B13357290 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile

Cat. No.: B13357290
M. Wt: 217.63 g/mol
InChI Key: UYPRFNWKWZCWSE-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3O2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5th position, a methylsulfonyl group at the 2nd position, and a carbonitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with suitable reagents. One common method involves the use of aliphatic amines, which react with the carboxylic acid to form the desired carbonitrile compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in substitution reactions to replace the chloro group.

    Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the methylsulfonyl group.

    Reducing Agents: Such as sodium borohydride, used to reduce the methylsulfonyl group.

Major Products Formed

    Amino Derivatives: Formed from substitution reactions with amines.

    Oxidized or Reduced Derivatives: Formed from oxidation or reduction of the methylsulfonyl group.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in medicinal chemistry research .

Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3

InChI Key

UYPRFNWKWZCWSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C#N)Cl

Origin of Product

United States

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